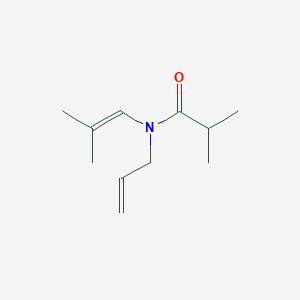
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) is an organic compound with a complex structure It is a derivative of propanamide, featuring multiple methyl and propenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- typically involves the use of Grignard reagents. One common method includes the reaction of 2-methyl-1-propenylmagnesium bromide with appropriate amide precursors under controlled conditions . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Grignard reactions, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield simpler amides or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where one of the propenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler amides or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-propenylmagnesium bromide: A Grignard reagent used in the synthesis of similar compounds.
2-Methyl-1-phenyl-1-propene: Another compound with a similar propenyl group structure.
Uniqueness
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- is unique due to its specific arrangement of methyl and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
135535-73-8 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3 |
InChI-Schlüssel |
FOBFMNDEHOOREC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
Kanonische SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
Synonyme |
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















